

# solubility and stability of (1H-Indazol-4-YL)methanamine.

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## Compound of Interest

Compound Name: (1H-Indazol-4-YL)methanamine

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An In-depth Technical Guide to the Solubility and Stability of **(1H-Indazol-4-YL)methanamine**

## Authored by: Gemini, Senior Application Scientist Introduction

**(1H-Indazol-4-YL)methanamine** is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.<sup>[1]</sup> As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the key considerations and experimental methodologies for determining the aqueous and organic solubility, as well as the chemical stability of **(1H-Indazol-4-YL)methanamine**.

The structural motif of **(1H-Indazol-4-YL)methanamine**, featuring a bicyclic aromatic indazole core and a primary aminomethyl substituent, suggests a molecule with a nuanced solubility profile and potential stability challenges that must be characterized early in the drug development process. The indazole ring system itself is a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring.<sup>[2]</sup> It is known that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.<sup>[3][4]</sup> This inherent stability of the core structure is a foundational aspect of its chemical behavior.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the empirical determination of these critical parameters.

## Physicochemical Properties and Predicted Behavior

The solubility and stability of **(1H-Indazol-4-YL)methanamine** are dictated by its molecular structure. The presence of the indazole ring, a relatively non-polar aromatic system, contributes to its lipophilicity. Conversely, the methanamine group (-CH<sub>2</sub>NH<sub>2</sub>) is a polar, basic functional group capable of forming hydrogen bonds and undergoing protonation in acidic media, which is expected to enhance its aqueous solubility.

Based on the structure of a related compound, (1H-Indazol-4-YL)methanol, which possesses a hydroxymethyl group, we can infer that the solubility of **(1H-Indazol-4-YL)methanamine** will be a balance between its hydrophilic and lipophilic characteristics.<sup>[2]</sup> The aminomethyl group in **(1H-Indazol-4-YL)methanamine** is expected to have a more significant impact on aqueous solubility, particularly at lower pH values where it will be protonated, compared to the hydroxyl group of the methanol analog. For instance, 1H-indazol-4-amine is reported to be almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide.<sup>[5]</sup>

## Solubility Profiling: A Methodological Approach

A comprehensive solubility profile is essential for formulation development, bioavailability assessment, and ensuring consistent results in biological assays. The following sections detail protocols for determining both thermodynamic and kinetic solubility.

## Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

### Experimental Protocol: Shake-Flask Method

- Preparation of Saturated Solutions:
  - Add an excess amount of solid **(1H-Indazol-4-YL)methanamine** to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at

various pH values, ethanol, DMSO).

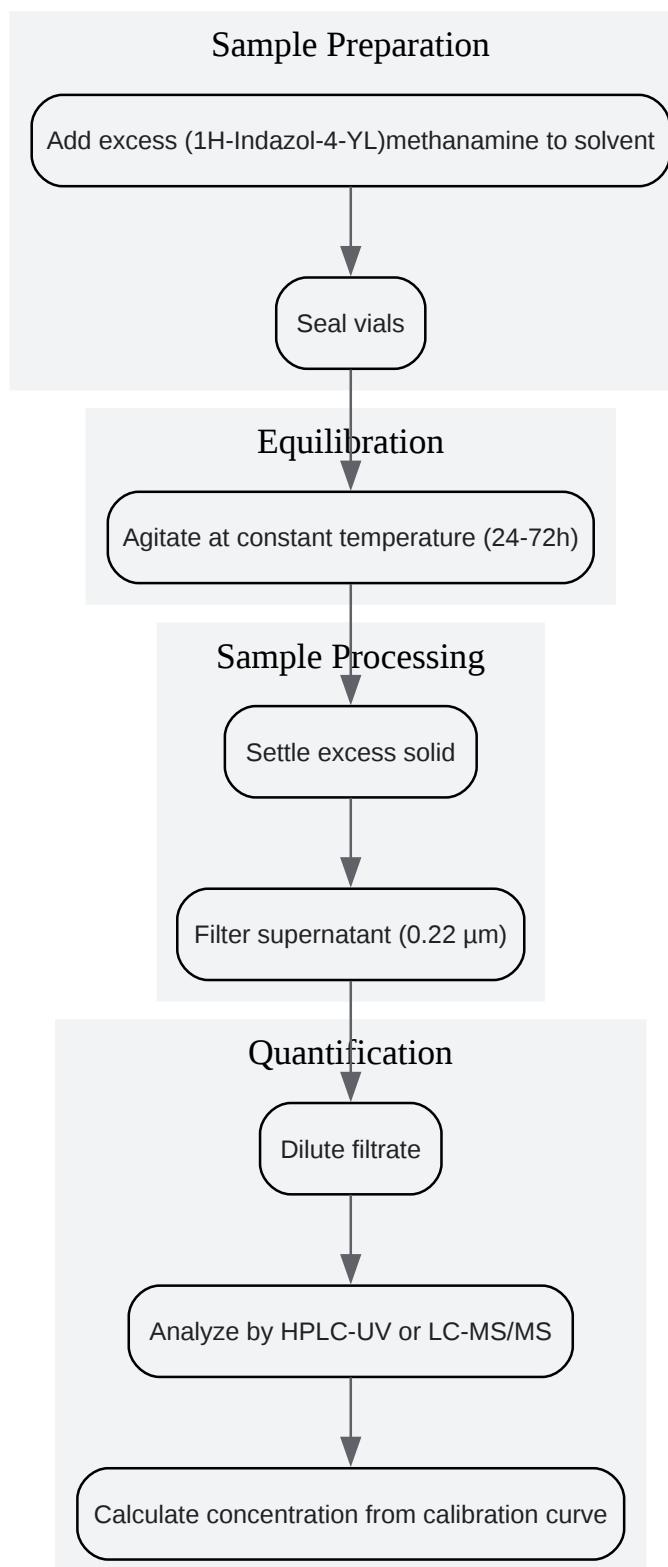
- Ensure enough solid is present so that some remains undissolved at equilibrium.
- Equilibration:
  - Seal the vials to prevent solvent evaporation.
  - Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.
- Sample Processing:
  - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
  - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
  - Filter the supernatant through a 0.22 µm filter to remove any remaining microparticulates.
- Quantification:
  - Dilute the filtered supernatant with a suitable mobile phase.
  - Analyze the concentration of **(1H-Indazol-4-YL)methanamine** in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
  - Construct a calibration curve using standards of known concentrations to quantify the solubility.

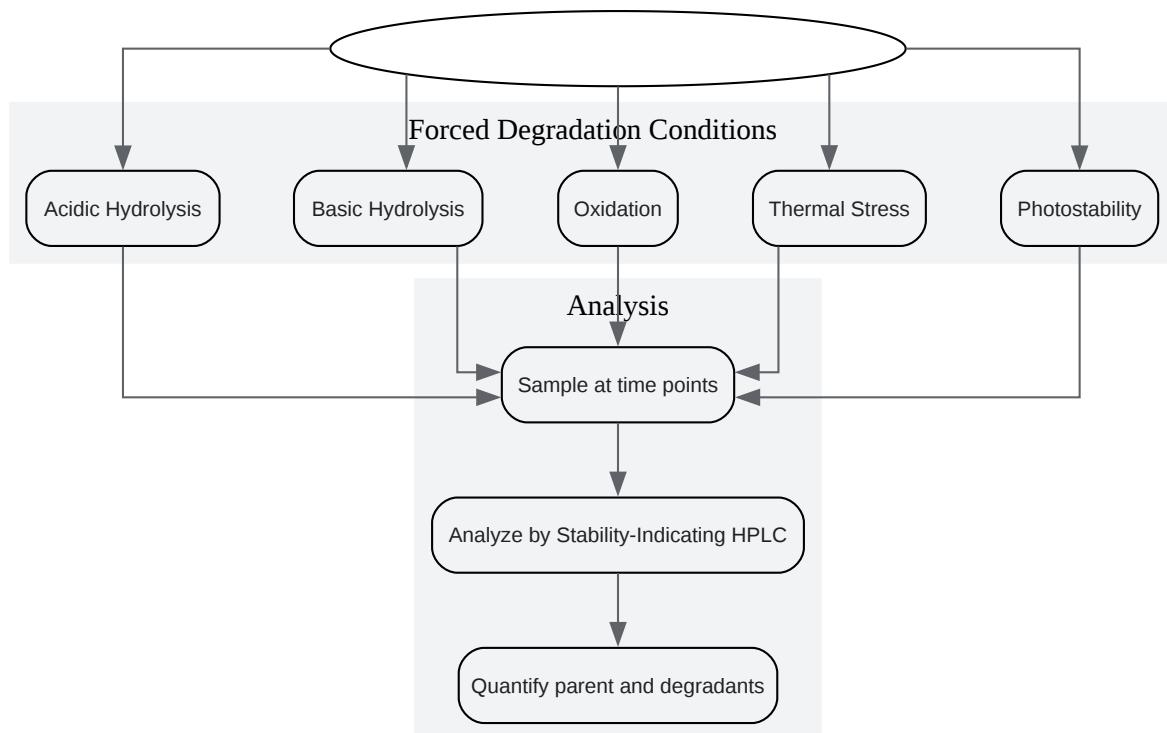
## Data Presentation: Predicted and Experimental Solubility

Solvent System	Predicted Solubility	Experimental Determination Method	Result (mg/mL)
Deionized Water	Low to Moderate	Shake-Flask HPLC-UV	TBD
PBS (pH 5.0)	Moderate to High	Shake-Flask HPLC-UV	TBD
PBS (pH 7.4)	Moderate	Shake-Flask HPLC-UV	TBD
Ethanol	Moderate to High	Shake-Flask HPLC-UV	TBD
Dimethyl Sulfoxide (DMSO)	High	Shake-Flask HPLC-UV	TBD

TBD: To be determined by experimentation.

## Visualizing the Solubility Determination Workflow





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